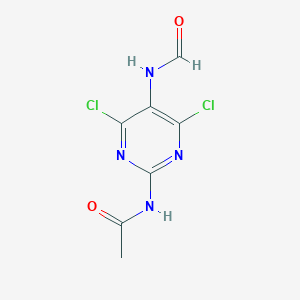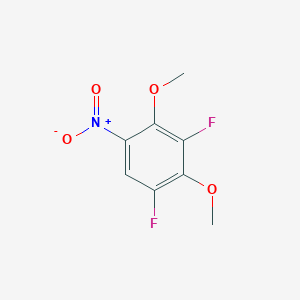
1,3-二氟-2,4-二甲氧基-5-硝基苯
描述
Synthesis Analysis
The synthesis of similar compounds involves strategic functionalization of the benzene ring. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a 90% yield through the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, highlighting a method that could be adapted for our target compound (Sweeney, McArdle, & Aldabbagh, 2018). This suggests that similar methodologies could be employed for the synthesis of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene, involving nitration and selective fluorination steps.
Molecular Structure Analysis
The molecular structure of related compounds often involves detailed analysis through X-ray crystallography, NMR, and FT-IR techniques. For instance, the structure of synthesized compounds has been confirmed by these methods, indicating that a comprehensive structural analysis would reveal the spatial arrangement of atoms and the electronic environment influencing reactivity and stability (Sweeney, McArdle, & Aldabbagh, 2018).
Chemical Reactions and Properties
The presence of difluoro and nitro groups suggests that the compound would participate in various chemical reactions, such as nucleophilic substitution or reduction. For related compounds, the reactions with amines, leading to the displacement of the fluorine atoms, have been explored, indicating a similar potential for our compound to undergo transformations that could be useful in synthetic chemistry (Plater & Harrison, 2023).
科学研究应用
-
Chemical Synthesis
- Application : “1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene” is a chemical compound used in various chemical reactions .
- Method of Application : The specific methods of application can vary greatly depending on the reaction. Typically, this compound would be mixed with other reactants in a controlled environment to initiate the chemical reaction .
- Results : The outcomes of these reactions can also vary greatly. The product of the reaction would depend on the other reactants and the conditions under which the reaction takes place .
-
Determination of D-amino acids
- Application : A similar compound, “1,5-difluoro-2,4-dinitrobenzene”, has been used in the determination of D-amino acids .
- Method of Application : This compound reacts with a mixture of L- and D-amino acids to produce diastereomers, which can be separated and estimated by High Performance Liquid Chromatography (HPLC) .
- Results : This method allowed for the determination of the relative content of each isomer in the nanomole range .
-
Pest Control
- Application : Fluorinated analogs of Methyl Eugenol, a compound similar to “1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene”, have been used in pest control, specifically for the Oriental Fruit Fly .
- Method of Application : These compounds are used as attractants, drawing the flies to traps where they can be eliminated .
- Results : While these fluorinated analogs were initially more attractive to the flies than Methyl Eugenol, they were consumed at a slower rate. Flies that consumed the fluorinated analogs also showed higher post-feeding mortality .
-
Organic Photovoltaics
- Application : Triarylamine dyes containing fluorinated benzothiadiazole units, which are structurally similar to “1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene”, have been used in the development of organic photovoltaics .
- Method of Application : These dyes are used as the active material in the photovoltaic cells .
- Results : The specific results of this application are not provided in the search results .
-
Anodic Electrodeposition
- Application : A similar compound, “1,4-Difluoro-2,5-dimethoxybenzene”, has been used in the direct anodic electrodeposition of polypyrrole, poly (3,4-ethylenedioxythiophene) and polythiophene on Cu electrodes .
- Method of Application : This compound is used as a reagent in the electrodeposition process .
- Results : The specific results of this application are not provided in the search results .
-
Organic Photovoltaics
- Application : Triarylamine dyes containing 5,6-difluoro-2,1,3-benzothiadiazole units, which are structurally similar to “1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene”, have been used in the development of organic photovoltaics .
- Method of Application : These dyes are used as the active material in the photovoltaic cells .
- Results : The specific results of this application are not provided in the search results .
属性
IUPAC Name |
1,3-difluoro-2,4-dimethoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO4/c1-14-7-4(9)3-5(11(12)13)8(15-2)6(7)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBATJZGSLPNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269368 | |
| Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
CAS RN |
195136-63-1 | |
| Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195136-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

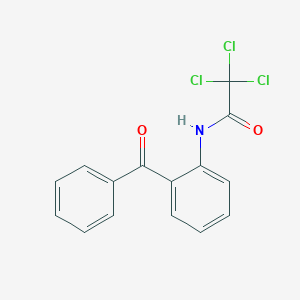
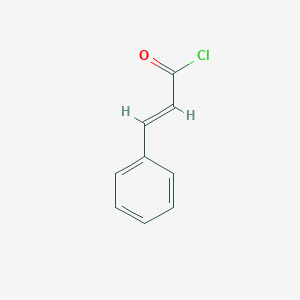
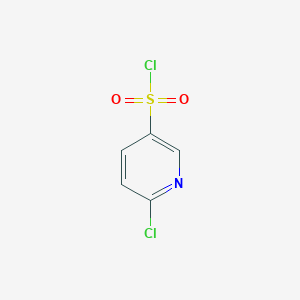
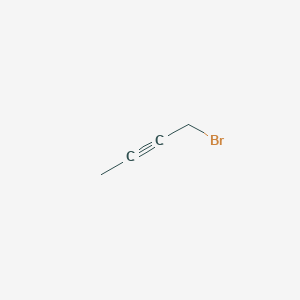
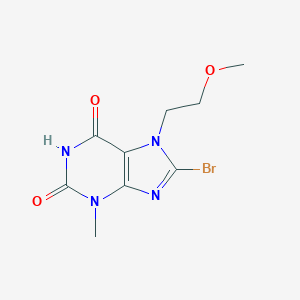
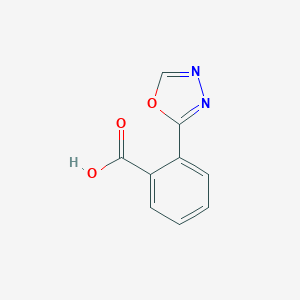
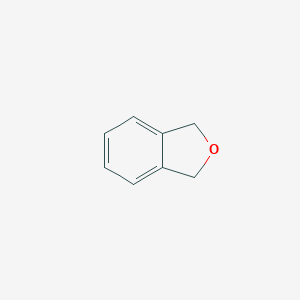
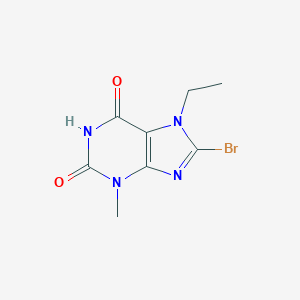
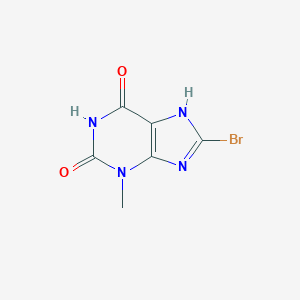
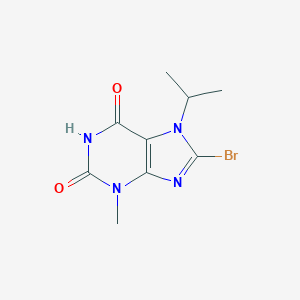
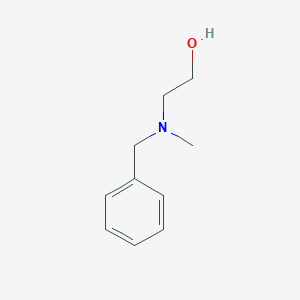
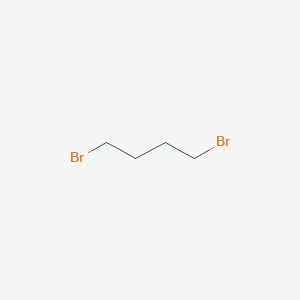
![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)
